2-Perfluorodecyl ethanoic acid

Description

Contextualization of Per- and Polyfluoroalkyl Substances (PFAS) as Emerging Environmental Contaminants

Per- and polyfluoroalkyl substances (PFAS) are a large and complex group of synthetic chemicals that have been in commercial use since the 1940s and 1950s. epa.govwisconsin.govnih.gov Their unique properties, such as resistance to heat, water, and oil, have led to their widespread application in a vast array of industrial and consumer products. epa.govhealth.gov.au These include everything from non-stick cookware and stain-resistant carpets to firefighting foams and food packaging. epa.govnih.gov

The defining chemical feature of PFAS is the carbon-fluorine bond, one of the strongest in organic chemistry. europa.euusgs.gov This bond makes them incredibly stable and resistant to degradation in the environment. europa.euusgs.gov Consequently, PFAS are highly persistent, earning them the moniker "forever chemicals." Their persistence allows them to accumulate in the environment, including in soil, water, and wildlife, as well as in the human body. epa.govwisconsin.govnih.gov In fact, a report from the Centers for Disease Control and Prevention (CDC) found PFAS in the blood of 97% of Americans. nih.gov

The widespread presence and persistence of PFAS are major reasons why they are considered emerging environmental contaminants. europa.eu They can enter the environment through various pathways, including industrial releases, the use and disposal of consumer products, and from sites where firefighting foams have been deployed, such as military bases and airports. epa.govhealth.gov.au From these sources, they can contaminate drinking water, soil, and food sources, leading to human exposure. epa.govwisconsin.gov

Scientific studies have linked exposure to certain PFAS to a range of adverse health effects. These include increased cholesterol levels, impacts on the immune system, thyroid disease, and an increased risk of certain cancers. epa.govwisconsin.gov Research has also suggested potential reproductive and developmental effects. epa.govhealth.gov.au The ongoing discovery of the extent of PFAS contamination and their potential health risks has prompted regulatory action and intensified scientific investigation worldwide. wisconsin.govusgs.gov

Significance of Fluorotelomer Carboxylic Acids (FTCAs) within the Broader PFAS Class

Within the vast family of PFAS, Fluorotelomer Carboxylic Acids (FTCAs) represent a significant subgroup. FTCAs are notable as they are often intermediate products in the degradation of other commercially used PFAS, particularly fluorotelomer alcohols (FTOHs). alsglobal.comutoronto.ca FTOHs are used in the production of polymers for surface treatments on carpets and paper. utoronto.ca

The biotransformation of FTOHs in the environment can lead to the formation of FTCAs. alsglobal.comutoronto.ca This degradation process is a critical pathway for the environmental fate of many fluorotelomer-based products. Research has shown that FTOHs can be oxidized to form corresponding aldehydes, which are then further transformed into FTCAs. utoronto.ca

FTCAs themselves can undergo further degradation, eventually transforming into the more well-known and highly persistent perfluoroalkyl carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA). utoronto.caunh.edu For instance, studies have indicated that 10:2 FTCA can be a precursor to PFOA and another regulated PFAS, perfluorononanoic acid (PFNA). unh.edu

The toxicological significance of FTCAs is an area of active research. Some studies suggest that FTCAs can be more toxic than the PFCAs they degrade into. acs.orgresearchgate.net For example, research on aquatic organisms has shown that the toxicity of FTCAs can increase with the length of their fluorocarbon chain and that they can be significantly more toxic than their corresponding PFCAs. acs.orgnih.gov This highlights the importance of understanding the formation and environmental impact of these intermediate compounds.

Research Focus on 2-Perfluorodecyl Ethanoic Acid (10:2 FTCA/FDEA)

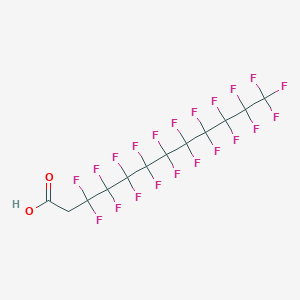

2-Perfluorodecyl ethanoic acid, also known by its common shorthand 10:2 FTCA or FDEA, is a specific fluorotelomer carboxylic acid that has become a subject of focused scientific inquiry. usgs.govlookchem.com Its chemical structure consists of a ten-carbon perfluorinated chain attached to a two-carbon carboxylic acid group.

The research interest in 10:2 FTCA stems from its role as a degradation intermediate of 10:2 fluorotelomer alcohol (10:2 FTOH). mdpi.com Studies have shown that the metabolism of 10:2 FTOH in various species, including rainbow trout, can lead to the formation of 10:2 FTCA. mdpi.com This biotransformation pathway is a key consideration in assessing the environmental risks of fluorotelomer-based products.

Furthermore, 10:2 FTCA is itself a precursor to other persistent PFCAs. unh.edu Research using chemical transformation prediction software has indicated that 10:2 FTCA can degrade to form 8:2 FTCA, and subsequently PFOA and PFNA. unh.edu This positions 10:2 FTCA as a crucial link in the environmental transformation of larger fluorotelomer compounds into smaller, highly persistent, and regulated PFCAs.

Toxicological studies have also highlighted the potential risks associated with 10:2 FTCA. In studies with the freshwater invertebrate Daphnia magna, 10:2 FTCA has been shown to be more toxic than its unsaturated counterpart, 10:2 FTUCA, affecting reproduction at low concentrations. nih.gov Research on the zebrafish, Danio rerio, has also indicated that exposure to 10:2 FTCA can lead to decreased reproduction and other adverse effects. uoguelph.ca These findings underscore the importance of understanding the environmental occurrence, fate, and toxicity of this specific compound.

Chemical Compound Information

| Compound Name | Abbreviation/Synonym |

| 2-Perfluorodecyl ethanoic acid | 10:2 FTCA, FDEA |

| Perfluorooctanoic acid | PFOA |

| Perfluorooctane Sulfonate | PFOS |

| Perfluorononanoic acid | PFNA |

| Perfluorohexane sulfonic acid | PFHxS |

| Fluorotelomer Carboxylic Acids | FTCAs |

| Fluorotelomer Unsaturated Carboxylic Acids | FTUCAs |

| Fluorotelomer Alcohols | FTOHs |

| 10:2 Fluorotelomer Alcohol | 10:2 FTOH |

| 8:2 Fluorotelomer Carboxylic Acid | 8:2 FTCA |

| 10:2 Fluorotelomer Unsaturated Carboxylic Acid | 10:2 FTUCA |

| Perfluoroalkyl Carboxylic Acids | PFCAs |

| Perfluorobutanoic acid | PFBA |

| Perfluoropentanoic acid | PFPeA |

| Perfluorohexanoic acid | PFHxA |

| Perfluoroundecanoic acid | PFUnA |

| Perfluorodecanoic acid | PFDA |

| 4,4,5,5,6,6,6-heptafluoro-2-hexenoic acid | |

| 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodec-2-enoic acid | |

| 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononan-2-one | |

| 7:2 Fluorotelomer Alcohol | 7:2 FTOH |

| 7:3 Fluorotelomer Carboxylic Acid | 7:3 FTCA |

| 5:3 Fluorotelomer Carboxylic Acid | 5:3 FTCA |

| 3:3 Fluorotelomer Carboxylic Acid | 3:3 FTCA |

| 6:2 Fluorotelomer Carboxylic Acid | 6:2 FTCA |

| 4:2 Fluorotelomer Carboxylic Acid | 4:2 FTCA |

| 8:2 Fluorotelomer Unsaturated Carboxylic Acid | 8:2 FTUCA |

| 6:2 Fluorotelomer Unsaturated Carboxylic Acid | 6:2 FTUCA |

| Perfluorohexadecanoic acid | PFHxDA |

| Perfluorooctadecanoic acid | PFOcDA |

| Tetrafluoro-2-(heptafluoropropoxy) propanoic acid | HFPO-DA, GenX |

| Dodecafluoro-3H-4,8-dioxanonanoic acid | ADONA |

| 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonic Acid | 6:2 Cl-PFESA |

| Perfluorooctane sulfonamide | FOSA |

| N-Ethylperfluorooctane-1-sulfonamide | N-EtFOSA |

| N-Ethyl Perfluorooctane Sulfonamido Ethanol phosphate (B84403) diester | SAmPAP |

| 8:2 Fluorotelomer phosphate diester | 8:2 diPAP |

| 6:2 Fluorotelomer sulfonamide alkylbetaine | 6:2 FTAB |

| Perfluorobutanesulfonic acid | PFBS |

| Perfluoroalkyl and Polyfluoroalkyl Substances | PFAS |

Physicochemical Properties of 2-Perfluorodecyl ethanoic acid

| Property | Value |

| CAS Number | 53826-13-4 |

| Molecular Formula | C₁₂H₃F₂₁O₂ |

| Molecular Weight | 578.121 g/mol |

| XLogP3 | 6.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 23 |

| Rotatable Bond Count | 10 |

| Exact Mass | 577.9797707 |

| Heavy Atom Count | 35 |

| Complexity | 806 |

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3F21O2/c13-3(14,1-2(34)35)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1H2,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHNVATUHWDNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21CH2COOH, C12H3F21O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Dodecanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40892325 | |

| Record name | 2-(Perfluorodecyl)ethanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53826-13-4 | |

| Record name | 2-(Perfluorodecyl)ethanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Classification, and Structural Context of 2 Perfluorodecyl Ethanoic Acid

Standardized Nomenclature and Common Academic Acronyms (FDEA, 10:2 FTCA)

2-Perfluorodecyl ethanoic acid is a synthetic chemical compound with several recognized names and acronyms in scientific and regulatory literature. Its standardized International Union of Pure and Applied Chemistry (IUPAC) name is 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecanoic acid. nih.govlgcstandards.com

In academic and research contexts, it is frequently referred to by the acronym 10:2 FTCA , which stands for 10:2 fluorotelomer carboxylic acid. nih.govaccustandard.com This nomenclature denotes a molecule with a ten-carbon perfluorinated chain and a two-carbon ethanoic acid group. nih.govunh.edu Another common name for this compound is 2H,2H-Perfluorododecanoic acid. nih.govaccustandard.com The acronym FDEA (2-Perfluorodecyl ethanoic acid) is also used, though less commonly.

Interactive Table: Nomenclature of 2-Perfluorodecyl ethanoic acid

| Identifier Type | Identifier |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecanoic acid nih.govlgcstandards.com |

| Common Name | 2-Perfluorodecyl ethanoic acid nih.gov |

| Common Name | 2H,2H-Perfluorododecanoic acid nih.govaccustandard.com |

| Common Acronym | 10:2 FTCA nih.govaccustandard.com |

| CAS Number | 53826-13-4 nih.gov |

| Molecular Formula | C12H3F21O2 nih.gov |

Classification within Per- and Polyfluoroalkyl Substances (PFAS)

2-Perfluorodecyl ethanoic acid is classified within the large and complex group of synthetic chemicals known as per- and polyfluoroalkyl substances (PFAS). wikipedia.orgdcceew.gov.au PFAS are characterized by the presence of multiple fluorine atoms attached to an alkyl chain. nih.gov

PFAS are broadly divided into two main categories: perfluoroalkyl and polyfluoroalkyl substances. Perfluoroalkyl substances have a carbon chain where all possible hydrogen atoms (except for those in the functional group) have been replaced by fluorine atoms. abs.gov.au In contrast, polyfluoroalkyl substances contain at least one carbon atom in the chain where not all hydrogen atoms have been replaced by fluorine. abs.gov.aunih.gov

2-Perfluorodecyl ethanoic acid falls into the polyfluoroalkyl category. Its chemical structure, C10F21CH2 COOH, includes a methylene (B1212753) group (-CH2-) where two hydrogen atoms are bonded to a carbon atom. nih.gov This non-fully fluorinated carbon atom is the defining feature that classifies it as a polyfluoroalkyl substance. abs.gov.au

Within the broader class of polyfluoroalkyl substances, 10:2 FTCA belongs to the Fluorotelomer Carboxylic Acid (FTCA) subgroup. cornelsen.group FTCAs are typically products of the environmental degradation of other polyfluoroalkyl substances, such as fluorotelomer alcohols (FTOHs). cornelsen.group The "n:2" naming convention used for these compounds, such as 10:2 FTCA, specifies the number of perfluorinated carbons ('n') and the two carbons of the ethanoic acid moiety. unh.edu

Interactive Table: Classification of 2-Perfluorodecyl ethanoic acid

| Classification Level | Designation | Rationale |

| Major Chemical Group | Per- and Polyfluoroalkyl Substances (PFAS) | Contains a highly fluorinated alkyl chain. wikipedia.orgdcceew.gov.au |

| Sub-Group | Polyfluoroalkyl Substance | The presence of a non-fluorinated -CH2- group in its structure prevents it from being a "per-" fluorinated substance. nih.govabs.gov.au |

| Specific Family | Fluorotelomer Carboxylic Acid (FTCA) | It is a carboxylic acid derived from a fluorotelomer structure. cornelsen.group |

Structural Characteristics and Chemical Bonding Considerations Relevant to Environmental Behavior

The environmental behavior of 2-Perfluorodecyl ethanoic acid is dictated by its unique molecular structure, which combines a highly fluorinated, inert tail with a reactive, polar head.

The molecule consists of two distinct parts:

A ten-carbon perfluorinated alkyl chain (C10F21-).

An ethanoic acid group (-CH2COOH).

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. nih.gov The C10F21 tail of the molecule is composed of numerous C-F bonds, rendering this portion of the molecule extremely resistant to thermal, chemical, and biological degradation. wikipedia.orgnih.gov This high bond strength is the primary reason for the extreme persistence of PFAS compounds in the environment, earning them the moniker "forever chemicals." wikipedia.org

The carboxylic acid functional group (-COOH) imparts hydrophilic (water-attracting) properties to that end of the molecule. This group is acidic and can dissociate in water to form a carboxylate anion (-COO⁻) and a proton (H⁺). tandfonline.com This property increases the compound's water solubility and mobility in aquatic environments. The combination of a hydrophobic/lipophobic fluorinated tail and a hydrophilic head makes the molecule surface-active.

As a polyfluoroalkyl substance, 10:2 FTCA is considered a "precursor" compound. cornelsen.group This means that while it is persistent itself, it can undergo transformation in the environment or in organisms to form other, often more stable, perfluoroalkyl substances. unh.edu For instance, research has shown that 10:2 FTCA can be a precursor to 8:2 FTCA through degradation pathways. unh.edu

Interactive Table: Structural Features and Environmental Relevance

| Structural Feature | Chemical Characteristic | Relevance to Environmental Behavior |

| Perfluorodecyl Chain (C10F21-) | Composed of numerous, high-energy Carbon-Fluorine (C-F) bonds. nih.gov | Confers extreme resistance to degradation, leading to high environmental persistence. wikipedia.orgnih.gov |

| Ethanoic Acid Group (-CH2COOH) | Polar, acidic functional group. | Increases water solubility and environmental mobility; allows interaction with particles and surfaces. tandfonline.com |

| Amphiphilic Nature | Possesses both a hydrophobic/lipophobic tail and a hydrophilic head. | Influences partitioning between water, soil, and air, as well as potential for bioaccumulation. |

| Polyfluoroalkyl Structure | Contains a non-fluorinated -CH2- group. nih.gov | Can act as a precursor that degrades into other persistent perfluoroalkyl acids (PFAAs). unh.educornelsen.group |

Sources and Environmental Release Pathways of 2 Perfluorodecyl Ethanoic Acid

Industrial and Commercial Production Pathways

The manufacturing processes for fluorinated organic compounds are a primary source of 2-perfluorodecyl ethanoic acid. Two key industrial synthesis routes are electrochemical fluorination (ECF) and telomerization. These methods differ significantly in their chemical approach and the nature of the final products.

Electrochemical fluorination is a major industrial method for producing a wide range of perfluorinated acids. A defining characteristic of the ECF process is the production of a mixture of structural isomers. nih.govpku.edu.cn This process involves the electrolysis of a hydrocarbon starting material in anhydrous hydrogen fluoride. The free-radical nature of the ECF process can lead to the rearrangement and breakage of the carbon chain, resulting in the formation of both linear and branched perfluorinated isomers. nih.gov

For perfluorocarboxylic acids (PFCAs) like 2-perfluorodecyl ethanoic acid, ECF yields a product that is not exclusively the linear isomer. While the linear form is typically predominant, a significant portion of the product consists of various branched isomers. nih.govpku.edu.cn The exact ratio of linear to branched isomers can vary depending on the specific manufacturing conditions but is a characteristic signature of ECF-derived PFAS. researchgate.net For instance, in the production of other well-studied PFCAs, the linear isomer has been found to constitute approximately 78% of the technical product, with the remaining 22% being branched isomers. nih.gov

Table 1: Comparison of Manufacturing Processes and Isomer Formation

| Manufacturing Process | Product Characteristics | Relevance to 2-Perfluorodecyl Ethanoic Acid |

| Electrochemical Fluorination (ECF) | Mixture of linear and branched isomers | Results in a product containing both linear and various branched isomers of 2-perfluorodecyl ethanoic acid. |

| Telomerization | Primarily linear isomers | Produces predominantly the linear isomer of 2-perfluorodecyl ethanoic acid. |

This table illustrates the fundamental differences in the isomeric composition of PFAS resulting from the two primary industrial production methods.

In contrast to ECF, telomerization is a synthesis process that primarily produces linear perfluoroalkyl substances. nih.govnih.gov This method involves the reaction of a "telogen" (a molecule that provides the end group) with a "taxogen" (a molecule that forms the repeating units of the polymer chain), such as tetrafluoroethylene (TFE). nih.gov

When a linear telogen and taxogen are used, the resulting perfluoroalkyl chains are almost exclusively linear. researchgate.net Consequently, 2-perfluorodecyl ethanoic acid produced via telomerization will be predominantly in its linear isomeric form. The telomerization process is considered to yield an isomerically pure product that retains the structure of its starting materials. nih.govscispace.com The degradation of fluorotelomer alcohols, which are produced through telomerization, is a known atmospheric source of linear PFCAs. ku.dk

Anthropogenic Emission Sources

The release of 2-perfluorodecyl ethanoic acid into the environment is largely attributed to its use in various industrial and consumer applications.

Several manufacturing sectors are significant sources of PFAS emissions, including 2-perfluorodecyl ethanoic acid and its precursors.

The textile and leather industries have historically used and continue to use PFAS to impart desirable properties such as water, stain, and oil repellency to their products. pca.state.mn.us These compounds can be released during the manufacturing process and throughout the lifecycle of the treated articles.

Volatile PFAS can be released into the air during the production of textiles and leather, posing an exposure risk to workers and leading to deposition in soil and surface waters. pca.state.mn.us Wastewater from these facilities is another significant release pathway. Studies have detected various PFAS, including longer-chain compounds, in the wastewater from textile manufacturing plants. For example, 10:2 fluorotelomer alcohol (10:2 FTOH), a precursor that can degrade to form 2-perfluorodecyl ethanoic acid, has been identified in high concentrations in leather shoes, indicating its use in waterproofing treatments. pca.state.mn.us The weathering and laundering of PFAS-treated textiles and leather goods can also lead to the continuous release of these compounds into the environment. pca.state.mn.us

The paper and packaging industry utilizes PFAS to confer grease- and water-resistant properties to a variety of products, including food wrappers, pizza boxes, and microwave popcorn bags. edf.orgmeyers.com The manufacturing process for these items can be a significant source of PFAS contamination.

Wastewater from paper mills using PFAS has been identified as a major point of release into the environment. edf.org Environmental assessments of paper mills have estimated significant daily discharges of PFAS into wastewater. edf.org While specific data for 2-perfluorodecyl ethanoic acid is limited, the general use and release of PFAS from this sector are well-documented. The disposal of PFAS-treated paper and packaging in landfills can also lead to the contamination of leachate, which can then enter groundwater and surface water systems. meyers.com Furthermore, the production and supply chain for food packaging can be contaminated with PFAS, leading to their presence even in products not intentionally treated with these chemicals. chemtrust.org

Manufacturing and Industrial Sectors

Photolithography and Electronics Manufacturing

Per- and polyfluoroalkyl substances (PFAS) are utilized as fluorosurfactants in the semiconductor industry to improve the quality of photolithography processes. researchgate.net These substances are critical for creating the intricate circuitry of modern electronics. While specific data on the direct use of 2-Perfluorodecyl ethanoic acid (also known as 10:2 FTCA) in these processes is not prominent, the industry's reliance on various long-chain PFAS creates potential pathways for its release. The environmental release can occur through wastewater from manufacturing facilities. Shorter-chain fluorotelomer carboxylic acids (FTCAs), such as 6:2 FTCA, have been noted as alternatives in some photolithography applications, indicating a shift away from longer-chain compounds. pops.int However, the historical use and potential presence of 10:2 FTCA as an impurity or degradation byproduct in fluorinated surfactant mixtures cannot be entirely ruled out.

Mining and Metal Plating Operations

Information directly linking 2-Perfluorodecyl ethanoic acid to mining and metal plating operations is limited in publicly available research. These industries have historically used other PFAS, such as perfluorooctane sulfonate (PFOS), as mist suppressants, particularly in chrome plating, to reduce emissions of carcinogenic hexavalent chromium. The primary environmental release pathway for PFAS from these facilities is through wastewater discharge. While direct use of 2-Perfluorodecyl ethanoic acid is not documented, the use of other fluorotelomer-based substances could potentially act as precursors, leading to the formation and release of 10:2 FTCA into the environment through degradation processes.

Medical and Household Product Manufacturing

2-Perfluorodecyl ethanoic acid and its precursors have been identified in various medical and household products, leading to their release during manufacturing and consumer use.

Key Research Findings:

Long-chain perfluorocarboxylic acids (PFCAs) from C9 to C12 have been detected in medical garments. service.gov.uk

Specifically, 10:2 FTCA has been measured in the fabric and foam components of children's car seats. service.gov.uk

In household products, the precursor compound 10:2 fluorotelomer alcohol (10:2 FTOH) has been found in impregnating agents and lubricants. researchgate.net The degradation of these precursors is a significant pathway for the environmental release of 10:2 FTCA. service.gov.uk

Table 1: Detection of 10:2 FTCA and Related Compounds in Consumer Products

| Product Category | Product Type | Compound Detected | Reference |

|---|---|---|---|

| Medical Textiles | Medical Garments | C9-C12 PFCAs | service.gov.uk |

| Children's Products | Car Seats | 10:2 FTCA | service.gov.uk |

| Household Products | Impregnating Agents, Lubricants | 10:2 FTOH (precursor) | researchgate.net |

Aviation and Fire Suppression (Aqueous Film-Forming Foams - AFFF)

Aqueous film-forming foams (AFFF) are a major source of PFAS contamination in the environment, particularly at airports, military bases, and firefighter training facilities. nih.gov These foams have historically contained fluorotelomer-based surfactants. alaska.gov While 2-Perfluorodecyl ethanoic acid is not typically a direct ingredient in AFFF formulations, it is an environmental degradation product of fluorotelomer-based precursors used in some foams. cornelsen.group

The release of AFFF during firefighting, training exercises, or system testing leads to the contamination of soil and groundwater. nih.gov In these environments, primary precursor compounds within the AFFF undergo biotransformation, leading to the formation of more stable secondary precursors and terminal degradation products like 10:2 FTCA. nih.gov Studies have shown that the concentration profiles of PFAS in AFFF-impacted environments differ from the original foam formulations, with a higher prevalence of transformation products. nih.gov

Food Packaging and Processing Applications

The use of PFAS in food contact materials, such as grease-resistant paper and packaging, is a known pathway for human and environmental exposure. accustandard.com These compounds can migrate from the packaging to the food and are released into the environment upon disposal of the packaging materials.

While direct application of 2-Perfluorodecyl ethanoic acid in food packaging is not common, related precursor compounds are used. Polyfluoroalkyl phosphate (B84403) esters (PAPs) are one such class of compounds used in food packaging. nih.gov Research has shown that these precursors can break down to form PFCAs, including 10:2 FTCA.

Research Highlights:

Bis[2-(perfluorodecyl)ethyl] phosphate (10:2 diPAP), a potential precursor to 10:2 FTCA, is used in food contact materials. accustandard.com

Studies in rats have demonstrated that oral exposure to diPAPs results in the detection of 10:2 FTCA in blood, confirming the biotransformation pathway. nih.govnih.gov

This transformation of PAPs is considered a potentially significant indirect source of human exposure to PFCAs. nih.gov

Personal-Care Product Manufacturing

Several studies have confirmed the presence of 2-Perfluorodecyl ethanoic acid in personal care products and cosmetics. The inclusion of PFAS in these products is often for properties such as durability, spreadability, and water resistance. Release to the environment occurs through wastewater during product use (e.g., washing off) and from manufacturing facilities.

A 2022 study that performed a suspect screening of various cosmetics and personal care products detected 10:2 FTCA in multiple samples. sciex.com Precursors such as polyfluoroalkyl phosphate esters (diPAPs), which can degrade into FTCAs, are also used in cosmetics, representing another pathway for environmental release. hawaii.gov

Table 2: Detection of 10:2 FTCA in Cosmetic Samples

| Sample Type | 10:2 FTCA Detection Status |

|---|---|

| Cosmetic Sample 1 | Detected |

| Cosmetic Sample 2 | Blank |

| Cosmetic Sample 3 | Blank |

| Cosmetic Sample 4 | Not Detected |

| Cosmetic Sample 5 | Blank |

| Cosmetic Sample 6 | Blank |

Source: Adapted from Harris, K.J.; et al. (2022) sciex.com

Construction Materials and Biocides

The use of long-chain PFCAs and their related compounds has been reported in various building and construction materials to impart properties like water and stain resistance. service.gov.uk A 2020 study by the German Environment Agency detected a range of PFAS in construction materials and industrial textiles, identifying them as potential environmental sources. umweltbundesamt.de While this study highlighted the prevalence of precursor compounds like 8:2 FTOH, it establishes a clear link between the construction sector and PFAS release. umweltbundesamt.de The degradation of fluorotelomer-based substances used in coatings and treatments for construction materials can lead to the formation and release of 2-Perfluorodecyl ethanoic acid into the environment. There is currently no specific information available documenting the use of 2-Perfluorodecyl ethanoic acid as a biocide.

Waste Management and Wastewater Infrastructure

Waste management and wastewater infrastructure represent significant pathways for the release of 2-Perfluorodecyl ethanoic acid and other per- and polyfluoroalkyl substances (PFAS) into the environment. The disposal of consumer and industrial products containing these persistent chemicals leads to their accumulation in landfills and subsequent leaching into the surrounding environment. nih.gov Similarly, wastewater treatment plants (WWTPs), which receive influent from various domestic and industrial sources, are not typically equipped to remove PFAS, thus becoming point sources of contamination.

Wastewater Treatment Plants (WWTPs) as Point Sources

Wastewater treatment plants are recognized as significant point sources for the release of PFAS, including 2-Perfluorodecyl ethanoic acid, into the aquatic environment. nih.gov These facilities receive a complex mixture of wastewater from households and industries, which often contains a variety of PFAS compounds from discarded consumer products and industrial processes. nih.govregulations.gov

Conventional WWTPs are generally not designed to effectively remove persistent and mobile chemicals like PFAS. frontiersin.org In fact, some treatment processes can inadvertently increase the concentration of certain PFAS. For instance, the degradation of precursor compounds, such as fluorotelomer alcohols, during biological treatment can lead to the formation of more stable perfluoroalkyl carboxylic acids (PFCAs) like PFOA. frontiersin.org Studies have shown that while concentrations of some PFAS like perfluorooctane sulfonate (PFOS) may decrease after treatment due to partitioning to sludge, concentrations of others like perfluorooctanoic acid (PFOA) can increase. nih.gov

Research has documented the presence of various PFAS in both the influent and effluent of WWTPs. One study of nine municipal WWTPs in the United States found high concentrations of PFCAs and perfluoroalkyl sulfonic acids (PFSAs) in the wastewater. nih.gov The study also highlighted that while activated sludge processes could increase the concentrations of short-chain PFCAs, advanced treatment methods offered minimal removal of perfluoroalkyl acids. nih.gov The continuous discharge of treated effluent containing these persistent chemicals contributes to the contamination of surface waters. usgs.govrsc.org

The table below illustrates the concentrations of selected PFAS in the influent and effluent of a wastewater treatment plant, highlighting the variability in removal efficiencies.

| Compound | Influent Concentration (ng/L) | Effluent Concentration (ng/L) |

| Perfluorooctanoic acid (PFOA) | 2.3 - 615 | 3.4 - 591 |

| Perfluorooctane sulfonate (PFOS) | Not specified | Not specified |

| Data sourced from a study of 15 municipal, 4 livestock, and 3 industrial WWTPs in Korea. nih.gov |

Landfills and Leachate Discharge

Landfills serve as major reservoirs for PFAS-containing materials, leading to the contamination of landfill leachate. nih.govmiami.edu The disposal of a wide array of consumer and industrial products that contain PFAS, such as textiles, food packaging, and electronics, results in the gradual release of these chemicals into the landfill environment. nih.govwisconsin.gov Over time, precipitation and the decomposition of waste generate leachate, a highly contaminated liquid that percolates through the landfill. acs.org

Studies have consistently detected a diverse range of PFAS in landfill leachate, often at concentrations significantly higher than those found in other environmental media. usgs.govrsc.orgacs.org One study found that total PFAS concentrations in leachate were more than ten times higher than in WWTP influent. usgs.govrsc.org The composition of PFAS in leachate can vary depending on the age and type of the landfill, as well as the nature of the waste it contains. miami.eduacs.org For example, leachates from municipal solid waste landfills have been shown to be dominated by perfluoroalkyl carboxylic acids (PFCAs), particularly shorter-chain compounds like perfluoropentanoate and perfluorohexanoate. acs.orgcswab.org

The management of landfill leachate presents a significant environmental challenge. Leachate is often collected and transported to WWTPs for treatment. However, as previously discussed, conventional wastewater treatment is largely ineffective at removing PFAS. nih.gov This practice, therefore, transfers the PFAS load from the landfill to the aquatic environment via WWTP effluent. acs.org On-site leachate treatment systems, unless they employ advanced technologies like reverse osmosis, also show limited efficacy in removing these persistent compounds. nih.gov Research has shown that even after on-site treatment, PFAS concentrations in leachate can remain high. nih.gov Furthermore, some treatment processes can lead to the transformation of precursor compounds into terminal PFAS like PFOA and PFOS, potentially increasing their concentrations in the treated leachate. frontiersin.org

The following table presents data on the detection frequency and concentration of total PFAS in landfill leachate compared to WWTP influent and effluent.

| Sample Type | Detection Frequency of PFAS | Total PFAS Concentration (ng/L) |

| Landfill Leachate | 92% | 93,100 |

| WWTP Influent | 55% | 6,950 |

| WWTP Effluent | Not specified | 3,730 |

| Data from a study comparing landfill-WWTP systems with WWTPs not receiving leachate. usgs.govrsc.org |

Biosolids Land Application

The application of biosolids, the treated solid material from wastewater treatment plants, to agricultural land is a common practice for soil amendment and fertilization. mostpolicyinitiative.orgmichigan.gov However, this practice can also serve as a significant pathway for the introduction of 2-Perfluorodecyl ethanoic acid and other PFAS into the terrestrial environment. itrcweb.org PFAS that enter WWTPs can partition from the wastewater into the sludge during the treatment process. nih.gov Consequently, these persistent chemicals become concentrated in the resulting biosolids. itrcweb.org

When these PFAS-laden biosolids are applied to land, the contaminants can be transferred to the soil. itrcweb.org From the soil, PFAS can be taken up by plants, potentially entering the food chain, or they can leach into groundwater and run off into surface waters, leading to broader environmental contamination. itrcweb.org The composition of PFAS in biosolids is a reflection of the inputs to the WWTP, with industrial discharges often being a significant contributor. itrcweb.org

Concerns over the environmental and health risks associated with PFAS in biosolids have led some states to regulate or even ban the land application of biosolids. mostpolicyinitiative.orgmartenlaw.com For instance, Maine has prohibited the land application of biosolids containing PFAS. mostpolicyinitiative.org Other states have implemented monitoring requirements for PFAS in biosolids. mostpolicyinitiative.orgmartenlaw.com The U.S. Environmental Protection Agency (EPA) is also in the process of conducting risk assessments for certain PFAS in biosolids to inform potential future regulations. martenlaw.comsierraclub.org

Research has confirmed the presence of various PFAS in biosolids-amended soils. One study detected 11 out of 13 analyzed PFAS in biosolids/soil mixtures, with some compounds showing increasing concentrations over time, suggesting the degradation of precursor compounds present in the biosolids. nih.gov

The table below provides an overview of state-level regulatory actions regarding PFAS in biosolids for land application.

| State | Regulatory Action |

| Maine | Banned the land application of biosolids. mostpolicyinitiative.orgmartenlaw.com |

| Connecticut | Banned the sale of biosolids containing PFAS for land application. mostpolicyinitiative.orgmartenlaw.com |

| Michigan | Requires monitoring of PFAS in all land-applied biosolids. martenlaw.com |

| New Hampshire | Requires sampling of biosolids for PFAS. mostpolicyinitiative.org |

| Massachusetts | Requires sampling of biosolids for PFAS. mostpolicyinitiative.org |

Consumer Product Dissemination

The widespread use of 2-Perfluorodecyl ethanoic acid and other PFAS in a vast array of consumer products is a primary driver of their release into the environment. ca.govca.govnih.gov These chemicals are valued for their unique properties, including resistance to heat, water, and grease. wisconsin.gov As a result, they are incorporated into numerous everyday items, leading to continuous and diffuse dissemination into the environment throughout the product lifecycle, from manufacturing and use to disposal. ca.gov

PFAS can be found in a diverse range of consumer goods, including:

Food Packaging: Grease-resistant papers, fast food containers, microwave popcorn bags, and pizza boxes. wisconsin.gov

Textiles and Upholstery: Water- and stain-resistant coatings on carpets, upholstery, clothing, and outdoor gear. wisconsin.gov

Non-stick Cookware: Coatings that prevent food from sticking. wisconsin.gov

Personal Care Products: Shampoos, dental floss, nail polish, and eye makeup. wisconsin.gov

Cleaning Products: Various cleaning agents. wisconsin.gov

Paints, Varnishes, and Sealants: Used for their protective properties. wisconsin.gov

During the use of these products, PFAS can be released into indoor environments through abrasion, wear, and volatilization, leading to their presence in indoor air and dust. nih.gov Human exposure can occur through the ingestion of contaminated food and water, inhalation of indoor air and dust, and direct contact with PFAS-containing products. wisconsin.govnih.gov

The end-of-life stage of consumer products is a major release pathway. When these items are discarded, they typically end up in landfills, where the PFAS can leach out and contaminate soil and groundwater, as discussed in the section on landfills and leachate. nih.gov Washing of textiles containing PFAS also releases these chemicals into wastewater, which then flows to WWTPs. nih.gov

The sheer number and variety of PFAS used in consumer products, coupled with their extreme persistence, have resulted in ubiquitous environmental contamination and widespread human exposure. ca.govca.gov A study by the Centers for Disease Control and Prevention found PFAS in the blood of 97% of Americans. nih.gov Although the production of some long-chain PFAS like PFOA and PFOS has been phased out by major manufacturers in the United States, they are still present in the environment from historical use, and other PFAS are used as replacements. regulations.govwisconsin.gov

The table below lists some common consumer products that may contain PFAS.

| Product Category | Examples |

| Food Contact Materials | Grease-resistant paper, fast food wrappers, microwave popcorn bags |

| Textiles | Water-resistant clothing, stain-resistant carpets and upholstery |

| Cookware | Non-stick pots and pans |

| Personal Care Products | Shampoo, dental floss, cosmetics |

| Cleaning Products | Various household cleaners |

Environmental Occurrence and Global Distribution Patterns of 2 Perfluorodecyl Ethanoic Acid

Detection in Abiotic Environmental Compartments

Scientific investigations have confirmed the presence of 2-Perfluorodecyl ethanoic acid in aquatic and terrestrial environments. The compound's journey into the environment often begins with the atmospheric oxidation of precursor compounds, such as fluorotelomer alcohols (FTOHs), which are used in a variety of industrial and consumer products.

Aquatic Environments

The aquatic environment is a significant reservoir for 2-Perfluorodecyl ethanoic acid, with detections in surface water, and indications of its potential presence in groundwater and drinking water.

Atmospheric deposition is a primary pathway for the entry of 2-Perfluorodecyl ethanoic acid into surface water systems. Studies have detected this compound in rainwater, a direct contributor to surface water bodies. For instance, rainwater samples collected across Canada and the Northeastern United States showed concentrations of 8:2 and 10:2 FTCAs ranging from less than 0.07 to 8.6 nanograms per liter (ng/L) acs.orgvliz.be.

While direct measurements in rivers and oceans are limited in the available research, the detection of 10:2 FTCA in Arctic freshwater lakes points to its long-range atmospheric transport and deposition in remote aquatic ecosystems researchgate.net. A survey of surface waters in Pensacola, Florida, included 10:2 FTCA in its list of target analytes, with a method detection limit of approximately 35.0 ng/L, though specific concentrations in the samples were not reported as detected above this level nih.gov. In contrast, a 2016 survey of rivers and lakes in Washington State did not detect 10:2 FTCA nih.gov. The presence of this compound has also been confirmed in surface waters in South Africa, although specific quantitative data for this particular fluorotelomer carboxylic acid were not detailed in the initial findings epa.gov.

| Water Body | Location | Concentration Range (ng/L) | Reference |

|---|---|---|---|

| Rainwater | Canada and Northeastern U.S. | <0.07 - 8.6 | acs.orgvliz.be |

| Freshwater Lakes | Arctic | Detected (Concentration not specified) | researchgate.net |

| Surface Water | Pensacola, FL, USA | Not Detected (>35.0) | nih.gov |

| Rivers and Lakes | Washington State, USA | Not Detected | nih.gov |

| Surface Water | South Africa | Detected (Concentration not specified) | epa.gov |

The contamination of groundwater with per- and polyfluoroalkyl substances (PFAS), including compounds like 2-Perfluorodecyl ethanoic acid, is a growing concern. Leachate from landfills is a significant source of PFAS contamination in groundwater. Studies have shown the presence of long-chain perfluorocarboxylic acids (PFCAs), a category that includes 2-Perfluorodecyl ethanoic acid, in groundwater at sites impacted by aqueous film-forming foams (AFFF) pops.intnewmoa.org.

A study in Flanders, Belgium, which included a range of PFAS compounds in its analysis of groundwater, had reporting limits between 0.005 and 1.0 micrograms per liter (µg/L), though specific results for 2-Perfluorodecyl ethanoic acid were not detailed miami.edu.

The potential for 2-Perfluorodecyl ethanoic acid to be present in drinking water is primarily linked to the contamination of source waters, such as rivers and groundwater. While direct monitoring data for this specific compound in drinking water is scarce, it is known to be a precursor to perfluorononanoic acid (PFNA), a compound that is regulated in drinking water by some authorities unh.edu. Advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are capable of detecting PFAS, including 2-Perfluorodecyl ethanoic acid, at the nanogram per liter level, which is crucial for monitoring drinking water quality saur.com.

Research into the association of 2-Perfluorodecyl ethanoic acid with suspended particulate matter in aquatic environments is limited. However, a study in the Netherlands investigated the presence of related fluorotelomer sulfonates. Specifically, 10:2 fluorotelomer sulfonate (10:2 FTS) was detected in suspended particulate matter, with a detection frequency of 25-50% and average concentrations below 0.5 micrograms per kilogram (µg/kg) deltares.nl. This suggests that fluorotelomer compounds can adsorb to particulate matter, which can influence their transport and fate in aquatic systems.

Terrestrial Environments (Soil, Sediment)

Terrestrial environments are also susceptible to contamination by 2-Perfluorodecyl ethanoic acid, primarily through the disposal of consumer and industrial wastes in landfills and the application of contaminated biosolids to land.

Landfill leachate is a significant source of this compound to the surrounding soil and groundwater. A study of landfill leachate in the United States found that 10:2 FTCA was detected in 100% of the samples, with the highest median concentration being 920 ng/L nih.gov. Another study noted that 10:2 FTS, a related compound, was also frequently detected nih.gov. Furthermore, C9-C14 PFCAs have been measured in soil at landfill sites pops.int.

The application of biosolids from wastewater treatment plants as a soil amendment can also introduce these compounds into agricultural environments. Long-chain PFCAs have been detected in agricultural soils with a history of biosolid application pops.int.

In aquatic sediments, a study of French aquatic environments detected 10:2 FTCA in over 35% of sediment samples, although the median concentration was below the limit of detection, indicating low-level but widespread contamination researchgate.net.

| Environmental Matrix | Location | Concentration/Detection | Reference |

|---|---|---|---|

| Landfill Leachate | United States | Median Concentration: 920 ng/L (100% detection) | nih.gov |

| Soil from Landfills | Various | C9-C14 PFCAs detected | pops.int |

| Agricultural Soil (with biosolid application) | Various | C9-C14 PFCAs detected | pops.int |

| Aquatic Sediment | France | Detected in >35% of samples (Median < LOD) | researchgate.net |

Atmospheric Deposition (Rainwater)

2-Perfluorodecyl ethanoic acid, a type of per- and polyfluoroalkyl substance (PFAS), has been detected in atmospheric wet deposition. While extensive data on the concentration of this specific compound in rainwater remains limited, its presence is an indicator of its widespread distribution in the global environment. PFAS are known to be transported over long distances through the atmosphere and subsequently deposited via rain and snow.

Occurrence in Biotic Environmental Compartments

Detection in Wildlife and Ecological Receptors

2-Perfluorodecyl ethanoic acid, also known as perfluorodecanoic acid (PFDA), has been detected in a variety of wildlife species across the globe, indicating its bioaccumulative nature and its tendency to biomagnify through food webs. The highest concentrations are often found in apex predators.

Marine Mammals:

Polar bears (Ursus maritimus), as top predators in the Arctic marine ecosystem, have been extensively studied for PFAS contamination. Multiple studies have reported the presence of PFDA in their liver tissues. For instance, a circumpolar study found varying concentrations of PFDA in polar bear populations from different regions.

| Species | Tissue | Location | Concentration (ng/g wet weight) |

| Polar Bear (Ursus maritimus) | Liver | Southern Hudson Bay | Mean: 89 |

| Polar Bear (Ursus maritimus) | Liver | Western Hudson Bay | Mean: 65 |

| Polar Bear (Ursus maritimus) | Liver | Baffin Bay | Mean: 111 |

| Polar Bear (Ursus maritimus) | Liver | Lancaster Sound | Mean: 112 |

| Polar Bear (Ursus maritimus) | Liver | East Greenland | Mean: 89 |

| Polar Bear (Ursus maritimus) | Liver | Svalbard | Mean: 121 |

| Polar Bear (Ursus maritimus) | Liver | Chukchi Sea | Mean: 38 |

Data sourced from Smithwick et al. (2005)

Other marine mammals have also been found to contain PFDA. A study on marine mammals from Greenland detected PFDA in ringed seals (Pusa hispida) and polar bears.

Birds:

Seabirds, which are also high-trophic-level predators, have been shown to accumulate PFDA. A study on gull eggs from Spanish breeding colonies detected PFDA in all studied areas, although at lower concentrations compared to other PFAS compounds like PFOS. In another study, PFDA was detected in the eggs of little egrets (Egretta garzetta), little ringed plovers (Charadrius dubius), and parrotbills (Paradoxornis webbianus) from an industrial complex in Korea, with concentrations ranging from <0.04 to 0.79 ng/g wet weight. researchgate.net

Fish:

PFDA has been detected in various fish species, indicating its presence in aquatic food webs. A study on freshwater fish from major U.S. rivers found that PFDA was consistently detected in fish fillet samples. Another study investigating PFAS in fish from Swiss lakes also reported the presence of PFDA in several species.

| Species | Location | Detection Status |

| Various Freshwater Fish | Major U.S. Rivers | Consistently Detected |

| Various Freshwater Fish | Swiss Lakes | Detected |

Presence in Human Biological Samples

The presence of 2-Perfluorodecyl ethanoic acid (PFDA) in maternal and umbilical cord blood is a significant concern as it indicates prenatal exposure of the developing fetus to this persistent compound. Several studies have quantified the levels of PFDA in these biological matrices.

A study conducted in Shanghai, China, detected PFDA in all umbilical cord blood samples analyzed, with a median concentration of 0.39 ng/mL. nih.gov This ubiquitous detection highlights the widespread exposure of pregnant women and their unborn children to this compound.

Another study provided data on PFDA concentrations in maternal plasma during pregnancy from a large-scale prospective birth cohort study in Hokkaido, Japan. The study found an inverse association between prenatal PFDA concentrations and birth weight.

| Sample Type | Study Population | Median Concentration (ng/mL) |

| Umbilical Cord Blood | Shanghai, China | 0.39 |

| Maternal Plasma (3rd Trimester) | Hokkaido, Japan | 0.25 (approximate median) |

Data for Umbilical Cord Blood sourced from a study on a prospective cohort. nih.gov Data for Maternal Plasma is an approximation based on reported findings.

These findings underscore the transplacental transfer of PFDA from mother to fetus. The detection of PFDA in cord blood signifies that the fetal environment is directly exposed to this compound, which may have implications for developmental processes. Further research is ongoing to understand the full range of potential health effects associated with prenatal exposure to PFDA and other PFAS.

Environmental Fate, Transport, and Transformation Mechanisms of 2 Perfluorodecyl Ethanoic Acid

Environmental Persistence and Stability

2-Perfluorodecyl ethanoic acid is expected to be highly persistent in the environment, a hallmark of fully fluorinated alkyl substances. This persistence stems from the chemical stability of the perfluorinated carbon chain, which is resistant to enzymatic and chemical attack. By analogy with other well-studied PFAS, it is considered to be very persistent (vP). service.gov.uk

Detailed experimental studies on the specific transformation of 2-Perfluorodecyl ethanoic acid are limited. However, based on the known behavior of other long-chain perfluoroalkyl carboxylic acids (PFCAs), it is highly resistant to environmental degradation pathways.

Biodegradation: Perfluorinated compounds such as 2-Perfluorodecyl ethanoic acid are generally considered to be non-biodegradable or to biodegrade at an extremely slow rate under typical environmental conditions. nih.gov The high stability of the C-F bonds makes them resistant to microbial degradation.

Photooxidation and Photolysis: Direct photolysis is not a significant degradation pathway for PFCAs in the environment. While some PFAS precursors can be transformed by atmospheric photooxidation to form PFCAs, the resulting PFCAs themselves are resistant to further photooxidation. njit.edu

Hydrolysis: The ethanoic acid functional group of 2-Perfluorodecyl ethanoic acid is attached to a highly stable perfluorinated alkyl chain. Carboxylic acid esters can undergo hydrolysis, but perfluorinated carboxylic acids themselves are not susceptible to hydrolysis under environmentally relevant pH conditions. core.ac.ukchemguide.co.uk

| Transformation Process | Resistance of 2-Perfluorodecyl Ethanoic Acid (Inferred) | General Observations for Long-Chain PFCAs |

| Biodegradation | High | Generally recalcitrant to microbial degradation. |

| Photooxidation | High | Not a significant degradation pathway. |

| Photolysis | High | Stable to direct photolysis in the environment. |

| Hydrolysis | High | Not susceptible to hydrolysis under normal environmental conditions. |

Transport Pathways

The physical and chemical properties of 2-Perfluorodecyl ethanoic acid, particularly its long fluorinated carbon chain and polar carboxylic acid head, govern its transport in the environment.

As an acid, 2-Perfluorodecyl ethanoic acid will exist predominantly in its anionic form in most natural waters. This high water solubility facilitates its transport in rivers, lakes, and groundwater. However, the long perfluorodecyl chain also imparts hydrophobic properties, leading to partitioning from water to other environmental compartments.

While less volatile than their precursor compounds, long-chain PFCAs like 2-Perfluorodecyl ethanoic acid can be subject to atmospheric transport. This can occur through association with particulate matter or in atmospheric aerosols. Long-range atmospheric transport is a known pathway for the global distribution of PFAS. chemrxiv.org Deposition can occur through both wet (precipitation) and dry deposition.

The hydrophobic perfluorodecyl tail of 2-Perfluorodecyl ethanoic acid can lead to its adsorption onto organic carbon in sediments and suspended particulate matter. This partitioning behavior can act as a sink for the compound in aquatic environments, but also as a long-term source through resuspension and desorption. The extent of adsorption is influenced by factors such as the organic carbon content of the sediment and the water chemistry.

| Transport Pathway | Mobility of 2-Perfluorodecyl Ethanoic Acid | Key Influencing Factors |

| Aqueous Transport | High | Water solubility of the anionic form. |

| Atmospheric Transport | Moderate | Association with particulate matter and aerosols. |

| Sediment Adsorption | Moderate to High | Hydrophobic interactions of the perfluorodecyl chain, organic carbon content. |

Biotransformation and Degradation Pathways

Currently, there is no significant evidence to suggest that 2-Perfluorodecyl ethanoic acid undergoes substantial biotransformation or degradation in the environment. As a terminal degradation product of some precursor PFAS, it is highly resistant to further breakdown. While some polyfluorinated substances can be biotransformed to PFAAs, 2-Perfluorodecyl ethanoic acid itself is considered a persistent end-product. nih.gov Research into microbial or other biological systems capable of cleaving the C-F bond is ongoing, but effective in-situ degradation pathways for perfluorinated compounds have not been established.

Aerobic Biotransformation of Precursors (e.g., Fluorotelomer Alcohols - FTOHs to FTCAs)

The formation of 2-perfluorodecyl ethanoic acid and other perfluoroalkyl carboxylic acids (PFCAs) in the environment is significantly influenced by the aerobic biotransformation of precursor compounds, most notably fluorotelomer alcohols (FTOHs). nih.govutoronto.ca These alcohols are utilized in various industrial and consumer products and can be released into the environment, where they undergo microbial degradation. nih.gov This biological transformation is a recognized pathway for the generation of stable PFCAs. rsc.org

The biotransformation process is initiated by the microbial oxidation of the FTOH. utoronto.ca Studies focusing on common precursors like 8:2 FTOH (a compound with an eight-carbon fluorinated chain and a two-carbon unfluorinated chain) have elucidated a multi-step pathway. The initial step under aerobic conditions is the oxidation of the alcohol group to a fluorotelomer aldehyde (FTAL), which is a highly reactive and short-lived intermediate. researchgate.net This aldehyde is then rapidly oxidized further to form the corresponding fluorotelomer carboxylic acid (FTCA). utoronto.caresearchgate.net

Research in various environmental matrices, including soil and landfill leachate, has confirmed this transformation pathway. In microcosm experiments using AFFF-impacted soils, 8:2 FTOH was observed to transform rapidly, with PFOA being a major detected product. nih.gov Similarly, studies in landfill leachate-sediment microcosms showed that while the biotransformation of 8:2 FTOH was slow, it resulted in the formation of C6 to C8 PFCAs, with PFOA being the most abundant. nih.gov The specific microbial communities present, such as species from the genus Sphingomonas, are thought to play a role in mediating this degradation. nih.gov

Table 1: Aerobic Biotransformation Products of Selected Fluorotelomer Alcohols (FTOHs)

| Precursor Compound | Key Intermediate Products | Major Terminal PFCA Products |

| 6:2 FTOH | 6:2 FTCA, 6:2 FTUCA, 5:3 FTCA, 5:3 FTUCA | Perfluoropentanoic acid (PFPeA), Perfluorohexanoic acid (PFHxA), Perfluorobutanoic acid (PFBA) landandgroundwater.com |

| 8:2 FTOH | 8:2 FTCA, 8:2 FTUCA, 7:3 FTCA | Perfluorooctanoic acid (PFOA), Perfluorononanoate (PFNA) nih.govutoronto.canih.gov |

Thermal Degradation and Incineration Processes

The thermal treatment of 2-perfluorodecyl ethanoic acid and other PFCAs is a subject of significant research, as high-temperature incineration is considered a potential disposal method for PFAS-contaminated materials. epa.govnih.gov However, the exceptional strength of the carbon-fluorine (C-F) bond makes these compounds highly resistant to thermal breakdown. epa.govreginfo.gov The effectiveness and safety of these processes depend heavily on the operational conditions, such as temperature, residence time, and the presence of oxygen. epa.gov

Incineration (Thermal Degradation with Oxygen):

The primary goal of incinerating PFCAs is complete mineralization, which converts the fluorocarbon chains into relatively benign inorganic compounds such as calcium fluoride, carbon dioxide, carbon monoxide, and water. technologynetworks.comsoci.org This process requires very high temperatures, often exceeding 1,000°C. nih.gov The presence of oxygen facilitates the breakdown of both the initial PFCA and any intermediate products. nih.gov However, a significant risk associated with incineration is the potential for incomplete combustion. Insufficient temperature or residence time can lead to the formation of smaller, still fluorinated products of incomplete combustion (PICs), which may themselves be harmful and environmentally persistent. epa.gov Research has identified the formation of short-lived intermediary molecules and free radicals during the process, highlighting the complexity of the reaction chain. technologynetworks.com The presence of other materials, such as quartz in a reactor, can also influence the final products, for example, by promoting the formation of SiF₄ at high temperatures. nih.gov

Pyrolysis (Thermal Degradation without Oxygen):

Table 2: Summary of Thermal Degradation Findings for Perfluoroalkyl Carboxylic Acids (PFCAs)

| Treatment Method | Temperature Range (°C) | Key Findings and Products |

| Incineration (Combustion) | > 600 - 1,000+ | Aims for complete mineralization to CO₂, CO, H₂O, and inorganic fluorides. nih.govtechnologynetworks.com Oxygen facilitates defluorination. nih.gov Risk of forming smaller PFAS and products of incomplete combustion (PICs) if conditions are suboptimal. epa.gov |

| Pyrolysis (in Nitrogen) | 200 - 780 | Primary mechanism is C-C bond cleavage, not C-F bond cleavage. nsf.gov Products include shorter-chain fluoroolefins (e.g., CF₂=CF₂, CF₃CF=CF₂), perfluoroalkane radicals, and other stable fluorinated compounds. nih.govresearchgate.net Results in poor overall defluorination. nih.gov |

Advanced Analytical Methodologies for the Quantification and Identification of 2 Perfluorodecyl Ethanoic Acid

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate 2-Perfluorodecyl ethanoic acid from complex sample matrices, concentrate it to detectable levels, and remove interfering substances. The choice of technique depends heavily on the matrix type (e.g., water, soil, biological tissue) and the specific analytical objectives.

Solid Phase Extraction (SPE) is a widely adopted technique for the extraction and cleanup of per- and polyfluoroalkyl substances (PFAS), including long-chain perfluorinated carboxylic acids (PFCAs) like 2-Perfluorodecyl ethanoic acid, from aqueous samples. nih.govchromatographyonline.com The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of solvent.

Weak Anion Exchange (WAX) cartridges are commonly used for PFAS extraction. chromatographyonline.com This methodology is effective for extracting a range of PFAS, including PFCAs, from drinking water and other aqueous matrices. agilent.com The general procedure involves conditioning the cartridge, loading the acidified sample, washing the cartridge to remove interferences, and finally eluting the analytes with a basic solvent mixture, such as ammoniated methanol. For complex matrices like biota, a combination of SPE sorbents, such as WAX and graphitized carbon black (GCB), may be used in a single cartridge to enhance cleanup and reduce matrix effects. chromatographyonline.com

Another approach is the use of polymeric sorbents like polystyrene-divinylbenzene (PS-DVB), which offers hydrophobic selectivity and is effective for extracting long-chain PFAS. chromatographyonline.com Micro-solid phase extraction (μ-SPE) has also been developed for determining trace levels of PFCAs in biological samples like human plasma, demonstrating good recoveries and the ability to remove significant matrix interferences. nih.gov

Table 1: Overview of SPE Sorbents for Long-Chain PFCA Analysis

| SPE Sorbent Type | Principle of Retention | Typical Application | Elution Solvent Example |

|---|---|---|---|

| Weak Anion Exchange (WAX) | Anion exchange and reversed-phase | Drinking water, surface water | 5% Ammonium hydroxide in Methanol |

| Polystyrene-Divinylbenzene (PS-DVB) | Hydrophobic (reversed-phase) interaction | Drinking water (EPA Method 537.1) | Methanol |

| WAX / Graphitized Carbon Black (GCB) | Multi-modal: Anion exchange, reversed-phase, and planar interactions | Biological tissues, complex matrices | Ammoniated Methanol |

| Hydrophilic-Lipophilic Balance (HLB) | Reversed-phase with a hydrophilic surface modification | Serum, plasma | Methanol or Acetonitrile |

Liquid-Liquid Extraction (LLE) is another technique used for the isolation of PFCAs. A recent development for PFOA analysis involves a sequential LLE process that could be adapted for other long-chain PFCAs. nih.gov This method uses a two-step process: a forward-extraction under acidic conditions followed by a backward-extraction into an alkaline aqueous solution. nih.gov

In the first step, the aqueous sample is acidified to a pH below the pKa of the target analyte. This protonates the carboxylic acid group, making the molecule more non-polar and facilitating its transfer into an organic solvent. The second step involves back-extracting the analyte from the organic phase into a small volume of alkaline water. The basic conditions deprotonate the carboxylic acid, making it ionic and preferentially soluble in the aqueous phase, thereby achieving significant concentration. nih.gov This pH-mediated approach is crucial for achieving high enrichment factors. nih.gov

For complex biological matrices such as fish tissue, mussels, and oysters, PFAS, including 2-Perfluorodecyl ethanoic acid, can be bound to proteins and lipids. researchgate.netdspsystems.eu To ensure the complete extraction and accurate quantification of these bound residues, a matrix digestion step is often necessary. Alkaline digestion, typically using potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a solvent like methanol, is employed to hydrolyze the biological material (proteins, lipids, etc.) and release the incorporated PFAS into the solution. researchgate.netdspsystems.eu This makes the compounds more available for subsequent extraction, commonly by SPE. researchgate.netdspsystems.eu This technique has been shown to improve the accuracy and reliability of PFAS analysis in biological samples. dspsystems.eu

Hydrothermal alkaline treatment (HAT) is an advanced process that uses high temperatures and pressures with alkaline solutions to break down PFAS. waterandwastewater.com While primarily investigated as a destruction technology, the principles of using alkaline conditions to break down matrices and release PFAS are relevant to sample preparation. waterandwastewater.compfasproject.com

Chromatographic Separation Techniques

Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify 2-Perfluorodecyl ethanoic acid. Chromatographic techniques are central to this process.

Liquid chromatography, particularly coupled with tandem mass spectrometry (LC-MS/MS), is the most common and effective technique for the analysis of non-volatile ionic compounds like 2-Perfluorodecyl ethanoic acid. tandfonline.comchromatographyonline.com

The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). C18 columns are frequently used for this purpose. The mobile phase usually consists of a mixture of an aqueous component (often containing a buffer like ammonium acetate) and an organic solvent such as methanol or acetonitrile. cdc.gov A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate PFCAs of varying chain lengths. nih.gov Shorter-chain PFCAs elute earlier, while longer-chain compounds like 2-Perfluorodecyl ethanoic acid have longer retention times due to their increased hydrophobicity. nih.gov

Table 2: Example Liquid Chromatography Parameters for PFCA Analysis

| Parameter | Typical Condition |

|---|---|

| Instrument | UHPLC-MS/MS |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 20 mM Ammonium acetate in water |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

Gas chromatography (GC) is generally used for the analysis of volatile and semi-volatile compounds. chromatographyonline.com Because 2-Perfluorodecyl ethanoic acid is a non-volatile carboxylic acid, it is not directly amenable to GC analysis without a derivatization step to convert it into a more volatile form. However, GC coupled with mass spectrometry (GC-MS) is a crucial technique for identifying and quantifying volatile or semi-volatile PFAS precursors, such as fluorotelomer alcohols (FTOHs), which may be present in samples alongside PFCAs. nih.gov

The analysis of these volatile precursors is important for understanding the complete picture of PFAS contamination, as they can be transformed into PFCAs in the environment. For GC-MS analysis, a sample extract is injected into the instrument, where it is vaporized. The compounds are then separated based on their boiling points and interaction with the GC column. chromatographyonline.comnih.gov

Table 3: General Gas Chromatography Parameters for Volatile PFAS Precursors

| Parameter | Typical Condition |

|---|---|

| Instrument | GC-MS or GC-MS/MS |

| Column | e.g., RTX-1701 |

| Injection Mode | Pulsed Splitless |

| Oven Program | Temperature gradient (e.g., start at 40-75°C, ramp to 250-300°C) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) stands as the cornerstone for the analysis of 2-Perfluorodecyl ethanoic acid, offering unparalleled specificity and sensitivity. This technique measures the mass-to-charge ratio of ions, allowing for precise identification and quantification.

Tandem mass spectrometry (MS/MS) is a powerful tool for the quantification of 2-Perfluorodecyl ethanoic acid, particularly in complex environmental and biological samples. This method involves multiple stages of mass analysis, which significantly enhances selectivity and reduces background noise. In a typical MS/MS workflow, the precursor ion of 2-Perfluorodecyl ethanoic acid is first isolated. This isolated ion is then fragmented through collision-induced dissociation, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity.

For 2-Perfluorodecyl ethanoic acid (also known as 10:2 FTCA), specific precursor-to-product ion transitions are monitored. For instance, a common transition involves the fragmentation of the deprotonated molecule [M-H]⁻. Research has identified characteristic fragment ions for 10:2 FTCA, including m/z 118.9932 (C2F5⁻), m/z 292.9828 (C7F11⁻), and an in-source fragment of m/z 492.9703 (C11F19⁻) rsc.org. The selection of optimal MS/MS transitions is critical for method development to ensure accurate detection and avoid underestimation, especially when dealing with isomers of other PFAS compounds nih.govconfex.com. The high selectivity of MS/MS makes it an indispensable technique for the reliable quantification of 2-Perfluorodecyl ethanoic acid in diverse and challenging matrices diva-portal.org.

Table 1: Illustrative MS/MS Parameters for 2-Perfluorodecyl Ethanoic Acid

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 577 [M-H]⁻ | nih.gov |

| Product Ion 1 (m/z) | 492.886871 | nih.gov |

| Product Ion 2 (m/z) | 512.887024 | nih.gov |

| Collision Energy | Variable | gre.ac.uk |

Note: Optimal collision energies are instrument-dependent and require empirical determination.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of ions. This capability is invaluable for the identification of unknown compounds and the confirmation of suspected contaminants like 2-Perfluorodecyl ethanoic acid.

HRMS is central to suspect screening and non-targeted analysis (NTA) workflows for identifying a broad range of PFAS, including 2-Perfluorodecyl ethanoic acid, in environmental samples. In suspect screening, a list of potential compounds is used to search the HRMS data for accurate masses corresponding to those on the list. NTA, on the other hand, is a more exploratory approach that aims to identify all detectable compounds in a sample without prior knowledge.

These approaches are crucial because a vast number of PFAS exist, many of which lack commercial standards for traditional targeted analysis eurofinsus.com. NTA has been instrumental in expanding the understanding of PFAS in the environment, with studies identifying over 1000 different PFAS compounds nih.gov. The use of HRMS in NTA allows for the detection of emerging and overlooked PFAS and their transformation products eurofinsus.com.

The identification of 2-Perfluorodecyl ethanoic acid using HRMS is facilitated by matching the acquired data against chemical libraries and analyzing its fragmentation patterns. The accurate mass of the precursor ion can be searched against databases like the EPA CompTox Chemicals Dashboard to find potential candidates eurofinsus.com.

The fragmentation pattern of a molecule in the mass spectrometer provides a structural fingerprint. For carboxylic acids, characteristic fragmentation includes the loss of the carboxyl group (COOH) libretexts.orgdocbrown.info. In the case of perfluorinated carboxylic acids, fragmentation of the perfluoroalkyl chain also occurs, producing a series of characteristic ions researchgate.net. By comparing the experimentally observed fragmentation pattern with those in spectral libraries or predicted fragmentation patterns, the identity of 2-Perfluorodecyl ethanoic acid can be confirmed with a high degree of confidence nih.gov.

Table 2: Key HRMS Data for 2-Perfluorodecyl Ethanoic Acid

| Property | Value | Source |

| Molecular Formula | C12H3F21O2 | nih.gov |

| Monoisotopic Mass | 577.979771 g/mol | epa.gov |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecanoic acid | nih.gov |

| CAS Number | 53826-13-4 | nih.gov |

Isotope dilution mass spectrometry is a highly accurate quantification technique that corrects for sample matrix effects and variations in instrument response. This method involves adding a known amount of an isotopically labeled internal standard of the analyte to the sample before analysis. For 2-Perfluorodecyl ethanoic acid, a 13C-labeled version (2-Perfluorodecyl-[1,2-13C2]-ethanoic acid) can be used lgcstandards.com.

Because the labeled standard is chemically identical to the native analyte, it behaves similarly during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, as this ratio is unaffected by analyte loss or signal suppression/enhancement nih.gov. This approach is critical for obtaining reliable quantitative data for PFAS in complex matrices such as food and environmental samples tandfonline.com.

The method of standard addition is another powerful technique for overcoming matrix effects in quantitative analysis. This approach involves dividing a sample into several aliquots and adding increasing known amounts of a standard solution of the analyte to all but one of the aliquots. All aliquots are then diluted to the same final volume and analyzed.

A calibration curve is constructed by plotting the instrument response against the concentration of the added standard. The unknown concentration of the analyte in the original sample is then determined by extrapolating the linear regression line to the x-intercept. This method is particularly useful when the sample matrix is complex or unknown, as it effectively calibrates the instrument response in the presence of the matrix components.

High-Resolution Mass Spectrometry (HRMS)

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analysis

TOF analysis measures the entirety of organically bound fluorine within a sample, offering a holistic view of fluorine contamination. researchgate.net In contrast, EOF analysis quantifies the portion of organically bound fluorine that can be extracted from a sample using a solvent. itrcweb.org This makes EOF a useful metric for assessing the bioavailable fraction of organofluorine compounds. Both TOF and EOF are instrumental in assessing the efficacy of environmental protection measures and in evaluating the potential health risks associated with exposure to these persistent chemicals. itrcweb.org

A key application of these analyses is in fluorine mass balance studies, where the sum of individually quantified PFAS (determined by methods like LC-MS/MS) is compared to the total organofluorine concentration. A significant gap between these values indicates the presence of unidentified organofluorine compounds.

Combustion Ion Chromatography (CIC) Applications